molecular formula C18H21ClN4O3S B2400216 N-(3-chloro-4-methylphenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921568-42-5

N-(3-chloro-4-methylphenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2400216
CAS RN: 921568-42-5
M. Wt: 408.9
InChI Key: YDNFOHYCCGAPPU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H21ClN4O3S and its molecular weight is 408.9. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

pKa Determination and Structural Analysis

The determination of acidity constants (pKa values) and structural confirmation through spectroscopic studies, such as UV, NMR, and mass spectroscopy, play a critical role in understanding the chemical behavior and properties of acetamide derivatives. For instance, Duran and Canbaz (2013) explored the pKa determination of newly synthesized acetamide derivatives, revealing insights into their acidity constants and confirming structures through various spectroscopic techniques. These studies are foundational in assessing the potential applications of such compounds in various scientific fields, including drug development and materials science (Duran & Canbaz, 2013).

Anticancer Activity

Anticancer activities of acetamide derivatives have been investigated, showcasing their potential in medical research and pharmaceutical development. Duran and Demirayak (2012) synthesized acetamide derivatives and tested their anticancer activities against a panel of human tumor cell lines. Their findings highlighted compounds with reasonable anticancer activity, particularly against melanoma-type cell lines. This research underscores the significance of acetamide derivatives in developing novel anticancer agents (Duran & Demirayak, 2012).

Coordination Complexes and Antioxidant Activity

The synthesis of coordination complexes involving acetamide derivatives and their antioxidant activities represent another avenue of scientific research. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, showcasing significant antioxidant activity. This work not only contributes to the field of coordination chemistry but also opens possibilities for these compounds in antioxidant therapies and materials science (Chkirate et al., 2019).

Comparative Metabolism Studies

Understanding the metabolism of chloroacetamide herbicides and related compounds is crucial in environmental science and toxicology. Coleman et al. (2000) conducted comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes, providing valuable insights into the metabolic pathways and potential toxicological effects of these compounds. Such research is essential for assessing environmental and health risks associated with chloroacetamide use (Coleman et al., 2000).

properties

IUPAC Name

2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S/c1-11-2-3-13(6-15(11)19)22-17(26)10-27-18-20-7-14(9-24)23(18)8-16(25)21-12-4-5-12/h2-3,6-7,12,24H,4-5,8-10H2,1H3,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNFOHYCCGAPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide

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